molecular formula C10H9BrMgN2 B14877827 4-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide

4-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide

Cat. No.: B14877827
M. Wt: 261.40 g/mol
InChI Key: BQXLKRAVMDHBFW-UHFFFAOYSA-M
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Description

4-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound consists of a phenyl ring substituted with an imidazole group and a magnesium bromide moiety, dissolved in THF, a common solvent for Grignard reagents due to its ability to stabilize the reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide typically involves the reaction of 4-[(1H-imidazol-1-ylmethyl)]bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

  • Preparation of 4-[(1H-imidazol-1-ylmethyl)]bromobenzene

    • This intermediate can be synthesized by brominating 4-[(1H-imidazol-1-ylmethyl)]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
  • Formation of the Grignard Reagent

    • The 4-[(1H-imidazol-1-ylmethyl)]bromobenzene is then reacted with magnesium turnings in THF. The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.
    • The mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed, forming the Grignard reagent.

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:

  • Using large reactors equipped with inert gas purging systems.
  • Continuous monitoring and control of reaction parameters like temperature, pressure, and reagent concentrations.
  • Efficient purification and stabilization of the final product to ensure high purity and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions like the Kumada coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.

    Halides: Alkyl or aryl halides for substitution reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

    Alcohols: Formed from the addition to carbonyl compounds.

    Substituted Aromatics: Resulting from nucleophilic substitution.

    Coupled Products: Formed in cross-coupling reactions.

Scientific Research Applications

4-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a versatile reagent for forming carbon-carbon bonds.

    Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a precursor for bioactive molecules and enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in target molecules. The imidazole group can also participate in coordination with metal centers, enhancing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Lacks the imidazole group, making it less versatile in coordination chemistry.

    4-Bromophenylmagnesium Bromide: Similar structure but without the imidazole substitution.

    Imidazolylmethylmagnesium Bromide: Contains the imidazole group but lacks the phenyl ring.

Uniqueness

4-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide is unique due to the presence of both the phenyl and imidazole groups, which provide enhanced reactivity and selectivity in various chemical transformations. The imidazole group can act as a ligand, coordinating with metal centers and influencing the course of reactions.

This compound’s versatility and reactivity make it a valuable tool in synthetic chemistry, with applications spanning multiple scientific disciplines.

Properties

Molecular Formula

C10H9BrMgN2

Molecular Weight

261.40 g/mol

IUPAC Name

magnesium;1-(phenylmethyl)imidazole;bromide

InChI

InChI=1S/C10H9N2.BrH.Mg/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;;/h2-7,9H,8H2;1H;/q-1;;+2/p-1

InChI Key

BQXLKRAVMDHBFW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)CN2C=CN=C2.[Mg+2].[Br-]

Origin of Product

United States

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